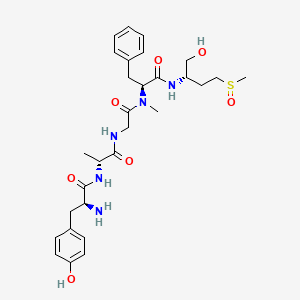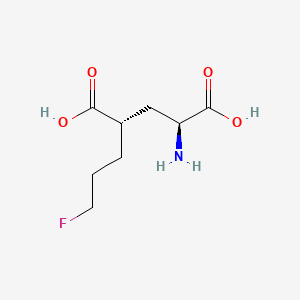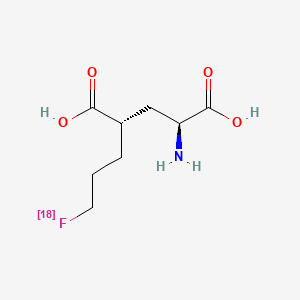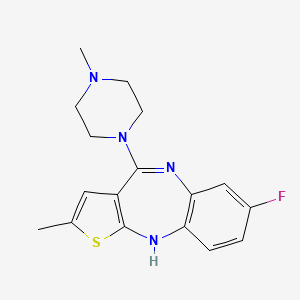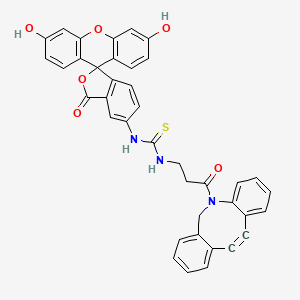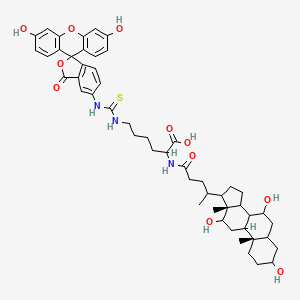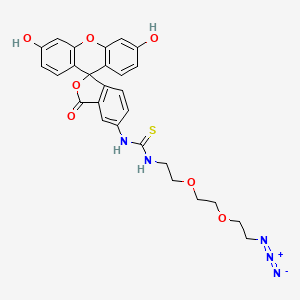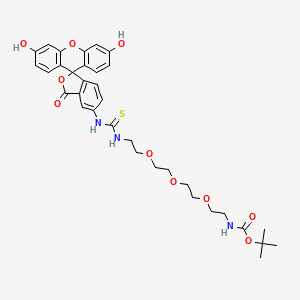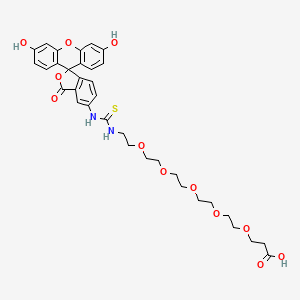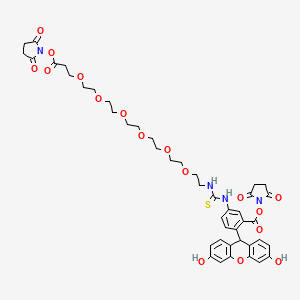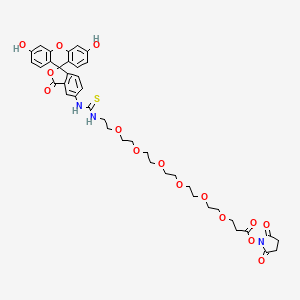
Fosnetupitant chloride
Descripción general
Descripción
Fosnetupitant chloride hydrochloride is a medication primarily used for the treatment of chemotherapy-induced nausea and vomiting. It is a prodrug of netupitant, which means it is metabolized in the body to produce the active drug netupitant. This compound is often used in combination with palonosetron hydrochloride and is formulated for intravenous use .
Aplicaciones Científicas De Investigación
Fosnetupitant chloride hydrochloride has several scientific research applications:
Chemistry: Used as a model compound to study prodrug activation and drug delivery systems.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Primarily used to prevent chemotherapy-induced nausea and vomiting, improving the quality of life for cancer patients.
Industry: Utilized in the development of new antiemetic formulations and drug delivery technologies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of fosnetupitant chloride hydrochloride involves several steps, starting from the precursor netupitant. The process typically includes phosphorylation to increase water solubility, making it suitable for intravenous administration. Specific reaction conditions such as temperature, pH, and solvents are carefully controlled to ensure the stability and purity of the final product .
Industrial Production Methods
Industrial production of this compound hydrochloride follows Good Manufacturing Practices (GMP) to ensure consistency and quality. The process involves large-scale chemical synthesis, purification, and formulation steps. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to monitor the quality and purity of the compound throughout the production process .
Análisis De Reacciones Químicas
Types of Reactions
Fosnetupitant chloride hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release netupitant.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically involves water or aqueous solutions under acidic or basic conditions.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The primary product of hydrolysis is netupitant, which is the active form of the drug. Other reactions may produce various intermediates and by-products depending on the specific conditions and reagents used .
Mecanismo De Acción
Fosnetupitant chloride hydrochloride exerts its effects by targeting neurokinin-1 (NK1) receptors in the brain. Upon administration, it is converted to netupitant, which binds to NK1 receptors and inhibits the action of substance P, a neuropeptide associated with nausea and vomiting. This blockade prevents the activation of the vomiting reflex, thereby reducing the incidence of chemotherapy-induced nausea and vomiting .
Comparación Con Compuestos Similares
Similar Compounds
Aprepitant: Another NK1 receptor antagonist used for the same indication.
Rolapitant: Similar mechanism but with a longer half-life.
Palonosetron: Often used in combination with fosnetupitant chloride hydrochloride for enhanced antiemetic effects.
Uniqueness
This compound hydrochloride is unique due to its formulation as a prodrug, which enhances its water solubility and allows for intravenous administration. This property makes it particularly useful for patients who cannot tolerate oral medications .
Propiedades
Número CAS |
1643757-72-5 |
|---|---|
Fórmula molecular |
C31H37Cl2F6N4O5P |
Peso molecular |
761.5 g/mol |
Nombre IUPAC |
[4-[5-[[2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoyl]-methylamino]-4-(2-methylphenyl)pyridin-2-yl]-1-methylpiperazin-1-ium-1-yl]methyl dihydrogen phosphate;chloride;hydrochloride |
InChI |
InChI=1S/C31H35F6N4O5P.2ClH/c1-20-8-6-7-9-24(20)25-17-27(40-10-12-41(5,13-11-40)19-46-47(43,44)45)38-18-26(25)39(4)28(42)29(2,3)21-14-22(30(32,33)34)16-23(15-21)31(35,36)37;;/h6-9,14-18H,10-13,19H2,1-5H3,(H-,43,44,45);2*1H |
Clave InChI |
LBTQUZNIWCWBNN-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)COP(=O)(O)O.Cl.[Cl-] |
SMILES canónico |
CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)COP(=O)(O)O.Cl.[Cl-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Fosnetupitant chloride, 08PNET |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

